

N-lodosuccinimide Mediated Synthesis of αlodoketones from Enol Acetates: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N-lodosuccinimide	
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Introduction

The synthesis of α -iodoketones is a crucial transformation in organic chemistry, providing valuable intermediates for a variety of subsequent reactions, including the introduction of other functional groups and the formation of carbon-carbon bonds. One of the most effective methods for achieving this transformation is the reaction of enol acetates with **N-lodosuccinimide** (NIS). This method is prized for its mild reaction conditions, high yields, and compatibility with a range of functional groups, making it particularly suitable for complex molecules such as steroids.[1][2] This document provides detailed application notes and experimental protocols for the NIS-mediated synthesis of α -iodoketones from enol acetates.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic addition of iodonium ion (I+) from NIS to the electron-rich double bond of the enol acetate. This is followed by the loss of an acetyl group to yield the corresponding α -iodoketone. The reaction is believed to proceed through an ionic mechanism.[1]

Key Advantages of the NIS Method:



- Mild Conditions: The reaction can often be carried out at room temperature or with gentle heating, preserving sensitive functional groups within the substrate.
- High Selectivity: NIS selectively iodinates the enol acetate in the presence of other potentially reactive sites.
- Good to Excellent Yields: This method typically affords high yields of the desired αiodoketone.
- Safety: NIS is a stable, crystalline solid that is easier and safer to handle than molecular iodine.

Experimental Protocols

This section provides detailed protocols for the key steps in the synthesis of α -iodoketones from ketones via their enol acetates using **N-lodosuccinimide**.

Protocol 1: Preparation of Enol Acetates from Ketones

Materials:

- Ketone (e.g., cyclohexanone)
- Isopropenyl acetate
- p-Toluenesulfonic acid (catalyst)
- · Acetic anhydride
- Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Rotary evaporator



Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone in a mixture of isopropenyl acetate and acetic anhydride.
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with 5% sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude enol acetate.
- Purify the crude product by distillation or column chromatography on silica gel.

Protocol 2: N-lodosuccinimide Mediated Synthesis of α -lodoketones from Enol Acetates

This general procedure is based on the foundational work of Djerassi and Lenk and is applicable to a range of enol acetates.

Materials:

- Enol acetate
- N-lodosuccinimide (NIS)
- Carbon tetrachloride or Dioxane (solvent)



- · Diethyl ether
- Saturated sodium thiosulfate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the enol acetate in an appropriate solvent (carbon tetrachloride or dioxane).
- Add **N-lodosuccinimide** (1.05 1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature or heat to reflux (typically for 0.5 to 1 hour), monitoring the reaction progress by TLC. For steroidal enol acetates of $\Delta 4$ -3-ketosteroids, the reaction often proceeds at room temperature.[2]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove succinimide.
- Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude α -iodoketone can be purified by recrystallization or column chromatography.

Quantitative Data Summary



The following tables summarize the reaction conditions and yields for the synthesis of various α -iodoketones from their corresponding enol acetates using **N-lodosuccinimide**.

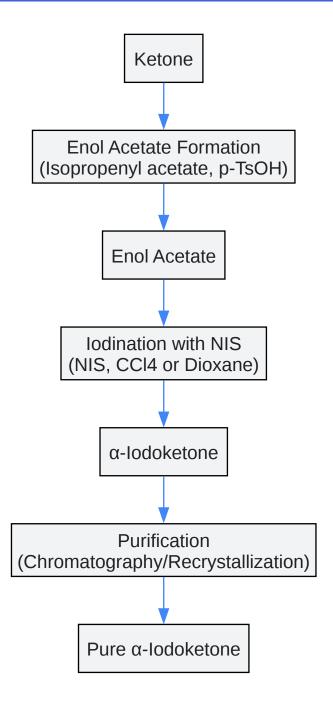
Starting Enol Acetate	Solvent	Temperatur e (°C)	Reaction Time (h)	Product	Yield (%)
Cyclohexano ne enol acetate	CCl4	Reflux	1	2- lodocyclohex anone	High
Cholest-2-en- 3-yl acetate	Dioxane	Reflux	1	2-lodo- cholestan-3- one	~90
Δ^5 -Pregnen- 3 β -ol-20-one acetate enol acetate	Dioxane	Room Temp	1	21-lodo-Δ ⁵ - pregnen-3β- ol-20-one acetate	High
Progesterone dienol acetate	Dioxane	Room Temp	1	6-lodo- progesterone	High

Note: "High" yield indicates yields reported to be in the range of 80-95%, though specific quantitative values were not always available in the reviewed literature.

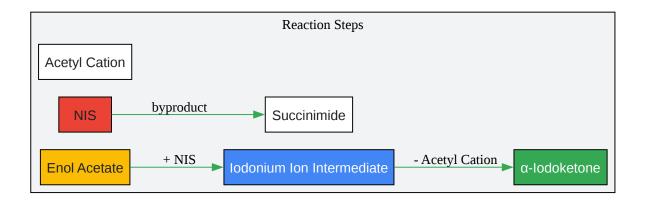
Visualizations Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of α -iodoketones from ketones.









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